4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate typically involves the Pechmann condensation reaction. This reaction is carried out by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) as a catalyst . The resulting hydroxycoumarin is then alkylated using ethylbromoacetate in acetone with potash as a base . The final step involves the esterification of the hydroxycoumarin derivative with 2,4-dichlorophenoxyacetic acid using dicyclohexylcarbodiimide (DCC) as a condensing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound also affects various signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-inflammatory properties.
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzyloxy)acetate: Studied for its neuroprotective effects.
Methyl (7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)acetate: Used in the synthesis of pharmacologically active compounds.
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate is unique due to its specific structural features and the presence of the dichlorophenoxy group, which imparts distinct biological activities
Properties
Molecular Formula |
C20H14Cl2O5 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C20H14Cl2O5/c21-11-4-7-17(16(22)8-11)25-10-19(23)26-12-5-6-14-13-2-1-3-15(13)20(24)27-18(14)9-12/h4-9H,1-3,10H2 |
InChI Key |
BGGHTHNYYHJCEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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